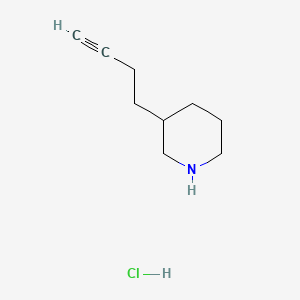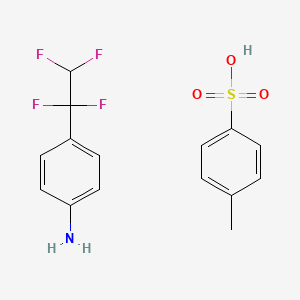
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a brominated isoindole moiety fused with a pyrrolidine-2,5-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of an isoindole precursor, followed by the introduction of the pyrrolidine-2,5-dione moiety through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds into single bonds.
Substitution: The bromine atom in the isoindole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study biological pathways and to develop new biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom in the isoindole ring can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar isoindole structure.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione moieties but different substituents on the isoindole ring.
Uniqueness
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H9BrN2O3 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC 名称 |
3-(4-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-7-3-1-2-6-5-15(12(18)10(6)7)8-4-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17) |
InChI 键 |
WRRKIFHYJMISPK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC1=O)N2CC3=C(C2=O)C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)

![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)



![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)

![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)

